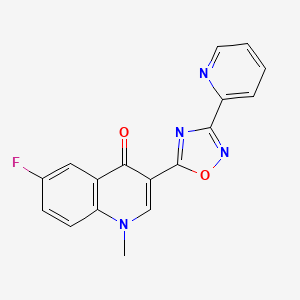

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has shown promising results in scientific research applications. It is a heterocyclic compound that belongs to the quinoline family and has a molecular formula of C17H11FN4O2.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Potential

- The compound shows promise as an antimicrobial and antiviral agent. A study proposed its synthesis and predicted biological activity through molecular docking (Y. Vaksler et al., 2023).

Inhibitory Activity

- It acts as an inhibitor of TGF-beta receptor 1, with substitutions leading to variations in receptor affinity and activity, indicating potential for further optimization (D. Bonafoux et al., 2009).

Anticancer Properties

- The compound exhibits significant antitumor activity, particularly when modified into oxadiazole Mannich base derivatives (Hu Guoqianga, 2012).

Application in Coordination Polymers

- It has been utilized in the synthesis of novel ligands for coordination polymers, contributing to the construction of porous coordination polymers with potential applications in various fields (Xiang-Wen Wu et al., 2017).

Synthesis and Biological Evaluation

- There's a focus on its synthesis and evaluation for antimicrobial activity, indicating a broad spectrum of potential applications in combating microbial infections (Viral J. Faldu et al., 2014).

Antibacterial Activity

- It has shown potential antibacterial activity against various bacterial strains, which is significant for developing new antibacterial agents (R. S. Joshi et al., 2011).

Effect on GABAA/Benzodiazepine Receptor

- It demonstrates binding affinity and varying efficacies to the GABAA/benzodiazepine receptor, highlighting its potential in neurological applications (R. Tenbrink et al., 1994).

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

- The compound serves as a potent and selective inhibitor of ATM kinase, indicating its relevance in studying ATM-related cellular processes and diseases (S. Degorce et al., 2016).

QSAR Study for Antimicrobial Agents

- A QSAR study of its derivatives for antimicrobial agents provides insights into the pharmacophoric features responsible for antibacterial activity (Vipul M. Buha et al., 2012).

Cytotoxic Activity against Cancer Cell Lines

- The compound and its derivatives exhibit cytotoxic activity against cancer cell lines, suggesting its potential in cancer treatment (M. Vilchis-Reyes et al., 2010).

Eigenschaften

IUPAC Name |

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4O2/c1-22-9-12(15(23)11-8-10(18)5-6-14(11)22)17-20-16(21-24-17)13-4-2-3-7-19-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLPFWJPBCQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)

![1-(4-bromophenyl)-5-(2,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2417335.png)